Methylsulfonyl-Piperidine vs. Unsubstituted Piperidine: pKa and Hydrogen-Bond Donor/Acceptor Profile
The target compound features an N-methylsulfonyl piperidine, converting the basic secondary amine (pKa ~10-11 for unsubstituted piperidine) into a non-basic sulfonamide (calculated pKa of sulfonamide NH < 0). This eliminates the positive charge at physiological pH present in N-H piperidine analogs such as N-(piperidin-4-ylmethyl)benzofuran-2-carboxamide (CAS 1283004-62-5) . In kinase inhibitor medicinal chemistry, removal of the basic amine has been associated with reduced hERG channel binding, lower phospholipidosis risk, and altered CNS penetration profiles [1].
| Evidence Dimension | Calculated pKa of piperidine nitrogen |
|---|---|
| Target Compound Data | pKa < 0 (sulfonamide; non-basic) |
| Comparator Or Baseline | N-(piperidin-4-ylmethyl)benzofuran-2-carboxamide; pKa ~10.2 (calculated secondary amine) |
| Quantified Difference | ΔpKa > 10 units; complete loss of basic character |
| Conditions | In silico prediction (ACD/Labs or analogous method); no experimental pKa data available for either compound. |
Why This Matters
The elimination of a basic amine center in the target compound predicts fundamentally different solubility, permeability, and off-target pharmacology profiles relative to unsubstituted piperidine analogs, making it a functionally distinct chemical entity for screening.
- [1] Waring MJ, Johnstone C. A quantitative assessment of hERG liability as a function of lipophilicity. Bioorg Med Chem Lett. 2007;17(6):1759-1764. View Source
